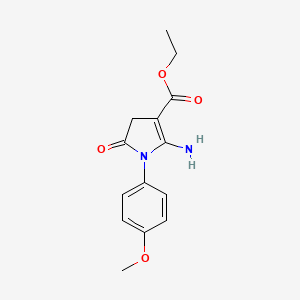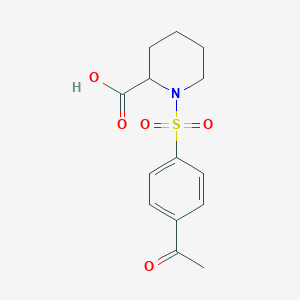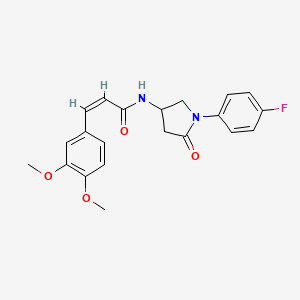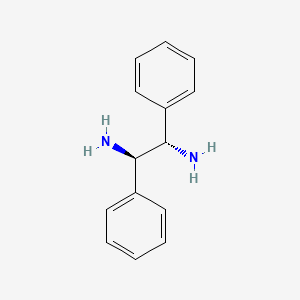![molecular formula C19H26N8O B2648288 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine CAS No. 2200213-11-0](/img/structure/B2648288.png)
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . The molecule has a molecular formula of C17H24N6O and a molecular weight of 328.42.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The molecule includes a cyclobutyl group, a [1,2,4]triazolo[4,3-b]pyridazine ring, a propan-2-yl group, a 1,2,4-oxadiazole ring, and an azetidine ring . The exact structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C17H24N6O and a molecular weight of 328.42. The storage temperature should be kept in a dark place, sealed in dry, 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds related to 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine have been synthesized through various chemical reactions, showcasing the versatility of heterocyclic chemistry. For instance, the synthesis of 1,2,3-triazolo(1,5)azines, including pyridazine and pyrazine derivatives, has been demonstrated through oxidative cyclization, highlighting the potential for creating diverse heterocyclic systems from azine-carboxaldehydes (Maury et al., 2010). Furthermore, the structural analysis of these compounds often involves advanced techniques like NMR and X-ray diffraction to elucidate their complex structures and to investigate their properties (Tähtinen et al., 1997).
Biological Applications
Research into the biological applications of these compounds is ongoing, with studies exploring their potential in areas such as antitumor, antimicrobial, and antiallergy activities. For example, certain derivatives have shown potent antitumor cytotoxic activity in vitro against different human cancer cell lines, indicating their potential use in cancer therapy (Ahmed, S., Ahmed, O., & Abdelhamid, A., 2014). Additionally, other studies have focused on the synthesis of compounds with antimicrobial activity, further demonstrating the broad applicability of these heterocyclic systems in the development of new therapeutic agents (El-Mariah, F., Hosny, M., & Deeb, A., 2006).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, this compound could be a potential candidate for further drug design and development.
Propiedades
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O/c1-12(2)18-20-17(28-24-18)11-25(3)14-9-26(10-14)16-8-7-15-21-22-19(27(15)23-16)13-5-4-6-13/h7-8,12-14H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOZUZZYJMNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)



![8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2648222.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)